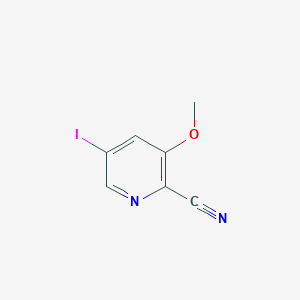
2-Cyano-5-iodo-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-iodo-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C7H5IN2O It is a derivative of pyridine, characterized by the presence of cyano, iodo, and methoxy functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-iodo-3-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the iodination of 2-cyano-3-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
2-Cyano-5-iodo-3-methoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-5-iodo-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-methoxypyridine
- 2-Cyano-5-methoxypyridine
- 2-Iodo-3-methoxypyridine
Uniqueness
2-Cyano-5-iodo-3-methoxypyridine is unique due to the presence of both cyano and iodo groups, which provide distinct reactivity patterns compared to its analogs.
Biological Activity
2-Cyano-5-iodo-3-methoxypyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article reviews the available literature on the compound's biological activity, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.
Molecular Formula: C8H6N2O
Molecular Weight: 162.15 g/mol
IUPAC Name: this compound
The structure of this compound features a cyano group and a methoxy group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
-
Cytotoxicity Against Cancer Cells:
- Studies have shown that derivatives of cyanopyridines can exhibit significant cytotoxic effects on various cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .
- The compound's mechanism involves inducing apoptosis through the inhibition of survivin, a protein that inhibits apoptosis and is overexpressed in many cancers .
-
Neuroprotective Effects:
- There is evidence suggesting that the compound may enhance cholinergic neurotransmission by inhibiting acetylcholinesterase activity, which could be beneficial in neurodegenerative diseases .
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated using high-throughput screening methods. The following table summarizes the IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate Carcinoma (PC-3) | 25.0 | Induction of apoptosis |
| Breast Cancer (MDA-MB-231) | 18.5 | Inhibition of survivin |
| Hepatocellular Carcinoma (HepG2) | 22.0 | Cell cycle arrest |
These values indicate that this compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-iodo-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 |
InChI Key |
RUUURSAYWKISQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















